molecular formula C20H18N6O B4023631 N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No.: B4023631
M. Wt: 358.4 g/mol
InChI Key: SDPRLURAJNSPMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is a complex organic compound that features a combination of phenyl, pyrazolyl, triazolyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 1-phenyl-2-(1H-pyrazol-1-yl)ethanone and 3-(4H-1,2,4-triazol-4-yl)benzoic acid. These intermediates are then coupled using amide bond formation reactions under specific conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents and control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The phenyl and pyrazolyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced at the amide bond to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism of action of N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved could include signal transduction pathways, where the compound acts as an agonist or antagonist, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
  • This compound analogs

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, higher binding affinity to targets, or improved solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1-phenyl-2-pyrazol-1-ylethyl)-3-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c27-20(17-8-4-9-18(12-17)25-14-21-22-15-25)24-19(13-26-11-5-10-23-26)16-6-2-1-3-7-16/h1-12,14-15,19H,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPRLURAJNSPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2C=CC=N2)NC(=O)C3=CC(=CC=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(1-Phenyl-2-(1H-pyrazol-1-yl)ethyl)-3-(4H-1,2,4-triazol-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.